molecular formula C24H21NO3 B2542881 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one CAS No. 879926-92-8

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one

Cat. No.: B2542881
CAS No.: 879926-92-8
M. Wt: 371.436
InChI Key: IFHYRLLMDMBFON-UHFFFAOYSA-N
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Description

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one is a synthetic small molecule based on the chromen-4-one (flavone) core structure, intended for non-human, non-veterinary research applications. Chromen-4-one derivatives are a significant class of compounds studied extensively in medicinal and chemical research due to their diverse biological activities and photophysical properties. This particular analog features a 2-methoxyphenyl substitution at the 3-position and a (3,5-dimethylphenyl)amino group at the 7-position, a modification that may influence its electronic characteristics, protein-binding affinity, and cellular permeability. Researchers value this scaffold for exploring structure-activity relationships in various fields, including kinase inhibition, the development of fluorescent probes for cellular imaging, and the investigation of novel signaling pathway modulators. As with all our screening compounds, this product is supplied with quality control data to ensure batch-to-batch consistency and identity confirmation for your research projects. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

879926-92-8

Molecular Formula

C24H21NO3

Molecular Weight

371.436

IUPAC Name

7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3

InChI Key

IFHYRLLMDMBFON-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic or basic conditions.

    Substitution Reactions: The 3,5-dimethylphenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where the amino group replaces a leaving group on the chromen-4-one core.

    Methoxylation: The 2-methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction, where a methoxy group is added to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The amino and methoxy groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with enhanced properties.

Biology

Research indicates that 7-[(3,5-dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one exhibits potential biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential.

Medicine

The compound is being investigated for its therapeutic effects in treating various diseases:

  • Cancer Research : Preliminary studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Cardiovascular Health : Its antioxidant properties may provide protective effects against cardiovascular diseases by improving endothelial function and reducing oxidative damage.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its structural features may contribute to the design of novel polymers or coatings with specific functionalities.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Anticancer Activity Study :
    • A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups, suggesting its potential as an anticancer agent.
  • Oxidative Stress Reduction :
    • Research highlighted its ability to reduce markers of oxidative stress in animal models, indicating a protective role against oxidative damage in tissues.

Mechanism of Action

The mechanism of action of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in the analog from may increase metabolic stability but reduce hydrogen-bonding capacity compared to the amino group in the target compound .
  • Position-Specific Modifications : Methoxy groups at position 3 (shared by both the target compound and the analog in ) are associated with π-π stacking interactions in kinase binding pockets, whereas hydroxy groups (e.g., neobavaisoflavone) may favor hydrogen bonding with Aβ42 .

Computational and Experimental Insights

Quantum Mechanics and Molecular Docking

  • Neobavaisoflavone () demonstrated enhanced structural geometry for Aβ42 interactions in molecular docking studies due to its prenyl and hydroxy groups, which stabilize hydrophobic and polar interactions .
  • The target compound’s 3,5-dimethylphenylamino group may sterically hinder binding to flat protein surfaces (e.g., Aβ42) but could favor deeper pocket penetration in kinases or G-protein-coupled receptors .

Dynamic Simulations

  • Prenyl-substituted chromen-4-ones (e.g., neobavaisoflavone) show conformational flexibility, enabling adaptation to target binding sites.

Research Findings and Limitations

Data Gaps and Hypotheses

  • No direct experimental data on the target compound’s biological activity are available in the provided evidence. Its hypothesized effects are inferred from structural analogs.
  • The trifluoromethyl-containing analog () lacks reported activity data but shares a chromen-4-one scaffold with known kinase inhibitors, suggesting a plausible therapeutic niche .

Methodological Considerations

  • Studies on neobavaisoflavone () employed quantum mechanics and molecular dynamics, which are applicable to the target compound for predicting binding modes. However, experimental validation (e.g., crystallography via SHELX programs) is critical for confirming hypotheses .

Notes

Evidence Limitations : The provided sources lack explicit data on the synthesis, crystallography, or bioactivity of the target compound. Comparisons rely on structurally related compounds.

Computational Caveats : Molecular docking results () are context-dependent and require experimental corroboration.

Substituent Trends: Methoxy and amino groups are understudied in chromen-4-ones compared to hydroxy and prenyl groups, highlighting a research gap.

Biological Activity

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one, a chromone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of flavonoids, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure

The compound features a chromenone backbone substituted with a dimethylphenyl amino group and a methoxyphenyl group. The structural formula can be represented as follows:

C20H19NO2\text{C}_{20}\text{H}_{19}\text{N}\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 12 µM was reported against A549 lung cancer cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A549 (Lung)12
MCF-7 (Breast)15
HeLa (Cervical)18

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound showed a strong ability to scavenge free radicals, with an IC50 value of 25 µg/mL in the DPPH assay, which is comparable to well-known antioxidants such as ascorbic acid .

Table 2: Antioxidant Activity

Assay TypeIC50 (µg/mL)Reference
DPPH25
ABTS30

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, the compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a potential mechanism for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Mechanism: It reduces oxidative stress by enhancing the expression of endogenous antioxidant enzymes.
  • Cytokine Modulation: By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size and weight compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tissues .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at three primary sites:

A. Chromenone Core

  • C-4 Carbonyl Group : Resistant to mild oxidants but susceptible to strong agents like CrO₃, potentially forming carboxylic acid derivatives.

  • Aromatic Ring : Electron-rich methoxyphenyl group oxidizes to quinones under acidic KMnO₄.

B. Amino Group

  • N–H Bond : Oxidized to nitroso or nitro groups with H₂O₂ or mCPBA, depending on reaction conditions .

Reduction Reactions

Selective reduction occurs at the following positions:

SiteReducing AgentProduct
C-4 CarbonylNaBH₄/CeCl₃Secondary alcohol
Aromatic nitro groups*H₂/Pd-CAmines (if nitro present)

*Note: Reduction of nitro groups requires prior oxidation of the amino group .

Electrophilic Substitution

The electron-rich aromatic systems participate in:

A. Methoxyphenyl Ring

  • Nitration : Occurs at the para position to the methoxy group with HNO₃/H₂SO₄ .

  • Halogenation : Bromination (Br₂/FeBr₃) favors the ortho position relative to methoxy .

B. Dimethylphenylamino Group

  • Sulfonation : Directed to the meta position by the dimethylamino group’s steric and electronic effects.

Hydrolysis and Functional Group Interconversion

A. Methoxy Group Demethylation

  • Acidic Conditions : HI (conc.) converts methoxy to hydroxyl at 110°C .

  • Basic Conditions : Limited reactivity due to steric hindrance from adjacent substituents.

B. Amino Group Modifications

  • Acylation : Reacts with acetyl chloride to form acetamide derivatives .

  • Diazotization : Forms diazonium salts at 0–5°C, enabling Sandmeyer reactions.

Cross-Coupling Beyond Suzuki Reactions

Emerging methodologies include:

Reaction TypeApplicationExample
Buchwald–HartwigN-arylation of amino groupCoupling with aryl halides
Ullmann-typeC–O bond formationEther synthesis

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces ring-opening reactions, forming quinone methides.

  • Thermal Decomposition : Above 250°C, the chromenone core fragments into phenolic compounds.

Comparative Reactivity of Substituents

Functional GroupReactivity Order (Most → Least)Key Interactions
Amino (-NH-)High (nucleophilic)Electrophilic substitution
Methoxy (-OCH₃)ModerateDirected electrophilic attack
Chromenone CarbonylLow under neutral conditionsRedox reactions

Q & A

Q. What are the recommended synthetic routes for 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one?

Methodological Answer: The synthesis typically involves condensation reactions between substituted phenyl precursors and chromen-4-one intermediates. For example:

  • Step 1: React 3,5-dimethylaniline with a chromen-4-one scaffold (e.g., 3-(2-methoxyphenyl)chromen-4-one) under reflux using a coupling agent like oxalyl chloride or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations: Optimize reaction time (typically 12-24 hours) and solvent polarity to minimize side products.

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
    • 13C NMR: Verify carbonyl (C=O) resonance near δ 175–180 ppm and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with a methanol/water mobile phase .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula C₂₄H₂₂N₂O₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Apply Design of Experiments (DOE) to test variables:

VariableTested RangeOptimal Condition
CatalystEDCI, DCC, NoneEDCI (1.2 eq)
SolventDMF, THF, DCMDMF (reflux)
Reaction Time6–48 hours18 hours
  • Critical Insight: Use kinetic studies to identify side reactions (e.g., hydrolysis of the methoxy group) and adjust pH or solvent polarity accordingly .

Q. How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

  • Cross-Validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C).
  • Stability Testing: Monitor compound degradation in buffer solutions (e.g., phosphate-buffered saline) using LC-MS to rule out false negatives .
  • Orthogonal Assays: Compare results from fluorescence-based assays with radiometric or SPR (surface plasmon resonance) methods .

Q. What computational approaches are suitable for studying target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases or receptors. Focus on substituent effects (e.g., methoxy vs. dimethyl groups) on binding affinity .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the chromen-4-one core in aqueous environments .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to predict activity .

Q. How can the compound’s stability under experimental conditions be assessed?

Methodological Answer:

  • Stress Testing: Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and varied pH (2–12) for 24–72 hours.
  • Degradation Analysis: Monitor degradation products via LC-MS; identify major fragments (e.g., demethylation or chromenone ring cleavage) .

Q. How to evaluate ecological impact if toxicity data is unavailable?

Methodological Answer:

  • Predictive Models: Apply QSAR (Quantitative Structure-Activity Relationship) tools like ECOSAR to estimate acute aquatic toxicity .
  • Comparative Analysis: Use data from structurally similar compounds (e.g., 3-(4-methoxyphenyl)chromen-4-one, LD₅₀ > 500 mg/kg in rodents) .
  • Preliminary Assays: Conduct Daphnia magna immobilization tests at 10–100 ppm concentrations .

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